4-(3-Nitropyridin-2-yl)benzoic acid
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Overview
Description
4-(3-Nitropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of benzoic acid where the benzene ring is substituted with a nitropyridine group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with benzoic acid. One common method includes the reaction of 3-nitropyridine with benzoic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure high purity of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-aminopyridin-2-yl)benzoic acid .
Scientific Research Applications
4-(3-Nitropyridin-2-yl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(3-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-(3-Aminopyridin-2-yl)benzoic acid
- 4-(3-Chloropyridin-2-yl)benzoic acid
- 4-(3-Methoxypyridin-2-yl)benzoic acid
Comparison: 4-(3-Nitropyridin-2-yl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes this compound a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-(3-nitropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXNJITHGFQCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594744 |
Source
|
Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-89-3 |
Source
|
Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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